molecular formula C26H30N2O3 B14515827 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid CAS No. 62632-85-3

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid

Cat. No.: B14515827
CAS No.: 62632-85-3
M. Wt: 418.5 g/mol
InChI Key: OEIJGEKOTGUZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid is a complex organic compound characterized by the presence of dimethylamino groups and an ethoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts acylation of dimethylaniline using reagents such as phosgene or triphosgene . The reaction conditions often require anhydrous environments and the use of catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid is unique due to its ethoxybenzoic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds like Michler’s ketone.

Properties

CAS No.

62632-85-3

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]-5-ethoxybenzoic acid

InChI

InChI=1S/C26H30N2O3/c1-6-31-22-15-16-23(24(17-22)26(29)30)25(18-7-11-20(12-8-18)27(2)3)19-9-13-21(14-10-19)28(4)5/h7-17,25H,6H2,1-5H3,(H,29,30)

InChI Key

OEIJGEKOTGUZGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.